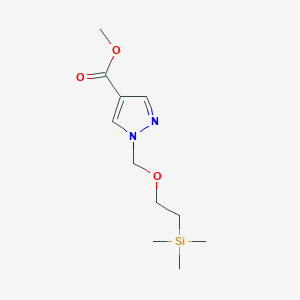

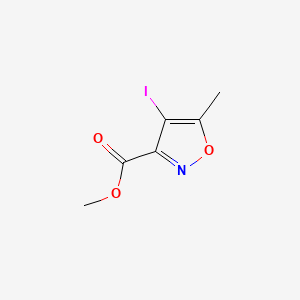

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

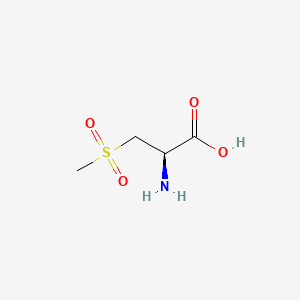

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (MTSEC) is an organic compound belonging to the pyrazole family of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.32 g/mol and a melting point of 55-57 °C. MTSEC has been widely studied for its potential applications in the pharmaceutical and biotechnology industries due to its unique chemical structure and properties.

科学的研究の応用

Formation of 2-Trimethylsilylethyl Esters

2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a compound similar to the one , is an effective reagent for the formation of 2-trimethylsilylethyl esters . This process does not require an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .

Use in Esterifications

The trimethylsilylethyl (TMSE) ester has become popular in the context of esterifications, as the ester can be easily cleaved (with acid, base or fluoride) without disturbing most other benzyl or alkyl esters . TMSE esters may also be transformed to other esters or lactones by capturing the carboxylate resulting from treatment with fluoride with an electrophile .

3. Synthesis of Amino Acid SEM Esters 2-(Trimethylsilyl)ethoxymethyl chloride, a compound structurally similar to the one you mentioned, can be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Preparation of 2,4,5-Trisubstituted Tetrahydropyrans

2-(Trimethylsilyl)ethoxymethyl chloride can also be used for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .

5. Separation and GC Quantification of Triterpene Acids Methyl and trimethylsilyl ester derivatives have been compared in the separation and GC quantification of triterpene acids in Eugenia brasiliensis Leaf Extract . The use of a DB-17HT column led to the best results, with a shorter runtime and a better resolution between the oleanolic and betulinic signals for both the bis-trimethylsilyl and methyl ester derivatives .

特性

IUPAC Name |

methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTQINUYEIQMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)